molecular formula C23H30N4O2 B2553892 (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone CAS No. 1251617-26-1

(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone

Cat. No. B2553892
CAS RN: 1251617-26-1
M. Wt: 394.519
InChI Key: WGKJFPACLXDLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

One area of research involves the study of the metabolism, excretion, and pharmacokinetics of related compounds, providing essential insights for drug development. For instance, the disposition of a dipeptidyl peptidase IV inhibitor, which is related in structure and function, was examined in rats, dogs, and humans, revealing its elimination routes and metabolic pathways, including hydroxylation and N-dealkylation, among others. This research is pivotal for understanding the pharmacological profiles of new drugs (Sharma et al., 2012).

Antimicrobial and Anticancer Agents

Another significant area of application is the development of novel compounds with potential antimicrobial and anticancer properties. Studies have synthesized and evaluated various derivatives for their in vitro antimicrobial and anticancer activities, highlighting the chemical versatility and potential therapeutic uses of these compounds. For example, novel pyrazole derivatives showed promising results against specific cancer cell lines and microbial strains, indicating their potential as new treatment options (Hafez et al., 2016).

Novel Chemical Entities

Research also focuses on synthesizing and characterizing new chemical entities with potential biological activities. These efforts include developing new synthetic methodologies and characterizing the physical and chemical properties of novel compounds. Such research can lead to the discovery of new drugs or diagnostic agents with improved efficacy and safety profiles. For instance, the synthesis and characterization of new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material contribute to the expansion of chemical libraries for drug discovery (Hossan et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its potential applications in medicinal chemistry suggest that it may interact with biological targets, but further studies would be needed to confirm this.

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of any spill or leak .

properties

IUPAC Name

[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-2-18-6-8-20(9-7-18)29-22-16-21(24-17-25-22)26-14-10-19(11-15-26)23(28)27-12-4-3-5-13-27/h6-9,16-17,19H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKJFPACLXDLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.